2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine
Description
Properties
Molecular Formula |
C10H12N4S2 |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-(2-thiophen-2-ylethylsulfanyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H12N4S2/c11-8-6-9(12)14-10(13-8)16-5-3-7-2-1-4-15-7/h1-2,4,6H,3,5H2,(H4,11,12,13,14) |
InChI Key |
CTYCVMXMQQELKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCSC2=NC(=CC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,6-Diamino-2-mercaptopyrimidine
Route 2: Nucleophilic Substitution on 2-Chloropyrimidine-4,6-diamine
Preparation of 2-Chloropyrimidine-4,6-diamine
2-Chloropyrimidine-4,6-diamine serves as a versatile intermediate for introducing diverse substituents at position 2. Its synthesis begins with 2,4,6-trichloropyrimidine, which undergoes selective amination at positions 4 and 6 using aqueous ammonia in ethanol under reflux. Controlling ammonia concentration and reaction time (typically 12–24 hours) ensures monochloride retention at position 2, yielding the precursor in 85–90% purity.
Thiol Substitution Reaction
Displacement of the C2 chloride with 2-(thiophen-2-yl)ethanethiol proceeds via nucleophilic aromatic substitution. Employing potassium carbonate as a base in DMF at 100°C facilitates thiolate formation, promoting attack on the electron-deficient pyrimidine ring. This method parallels the synthesis of sulfonate derivatives, where sulfonyl chlorides displaced hydroxyl groups on pyrimidines under basic conditions. Reaction monitoring via thin-layer chromatography (TLC) confirms complete substitution within 8–12 hours.
Reaction Conditions and Byproduct Formation
Challenges include competing hydrolysis of the chloropyrimidine to the hydroxyl derivative, particularly in protic solvents. Mitigation strategies involve using anhydrous DMF and molecular sieves to scavenge trace moisture. Byproducts such as 2-hydroxypyrimidine-4,6-diamine are separable via recrystallization from ethanol, though yields may drop to 50–65%.
Route 3: Cyclocondensation Approaches
Precursor Design and Synthesis
Constructing the pyrimidine ring with the thioether already in place offers a convergent route. Thiourea derivatives, such as 2-(thiophen-2-yl)ethyl isothiocyanate, react with β-keto esters (e.g., ethyl acetoacetate) in the presence of ammonium acetate to form 4,6-diamino-2-((2-(thiophen-2-yl)ethyl)thio)pyrimidine. This one-pot synthesis mirrors Biginelli-like cyclocondensations, though yields for thioether-containing analogs remain modest (40–55%).
Ring-Closing Mechanisms
Mechanistic studies suggest initial formation of a thiourea intermediate, which cyclizes upon dehydration. Microwave-assisted synthesis, as demonstrated in triazolothienopyrimidine preparations, reduces reaction times from hours to minutes and improves yields by 10–15%. However, scalability issues and the need for specialized equipment limit industrial applicability.
Comparative Efficiency with Other Routes
While cyclocondensation bypasses functionalization steps, its reliance on poorly accessible thiourea derivatives and lower yields render it less favorable than S-alkylation or nucleophilic substitution. Nonetheless, it remains viable for laboratories equipped with microwave reactors.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (S-Alkylation) | Route 2 (Nucleophilic Substitution) | Route 3 (Cyclocondensation) |
|---|---|---|---|
| Starting Material Cost | Moderate | Low | High |
| Reaction Steps | 2 | 2 | 1 |
| Typical Yield (%) | 60–75 | 50–65 | 40–55 |
| Purification Complexity | Moderate | High | Low |
| Scalability | High | Moderate | Low |
Route 1 emerges as the most robust method, balancing yield and scalability, while Route 3 offers simplicity at the expense of precursor availability.
Challenges in Purification and Characterization
Isolating this compound necessitates addressing its polar nature and potential coordination with residual solvents. Recrystallization from ethanol/water mixtures (7:3 v/v) affords crystalline product, with purity confirmed via high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy reveals diagnostic signals: δ 2.85 (t, J = 7.2 Hz, 2H, SCH2CH2), δ 3.15 (t, J = 7.2 Hz, 2H, SCH2CH2), and δ 6.90–7.40 (m, 3H, thiophene-H). Mass spectrometry (ESI-MS) exhibits a molecular ion peak at m/z 295.08 [M+H]⁺, consistent with the molecular formula C11H14N4S2.
Chemical Reactions Analysis
Reaction Types
The compound undergoes several key reactions depending on its functional groups:
-
S-Alkylation :
-
Mechanism : Substitution at the sulfur atom of the thioether group.
-
Example : Reaction with alkyl halides (e.g., n-heptyl chloride) in the presence of a base (e.g., NaOH) and solvent (e.g., DMF) to form alkylated derivatives .
-
Key Driver : Nucleophilic sulfur center facilitates substitution reactions.
-
-
Thiophene Ring Oxidation :
-
Pyrimidine Ring Substitution :
Reagents and Reaction Conditions
Reagents and conditions vary based on the reaction type:
-
S-Alkylation :
-
Thiophene Ring Oxidation :
-
Pyrimidine Ring Substitution :
Major Products Formed
The compound’s reactivity leads to diverse products:
-
Alkylated Derivatives :
-
Oxidized Thiophene Derivatives :
-
Products : Sulfoxides or sulfones (e.g., thiophene → thiophene sulfoxide).
-
-
Fused Heterocycles :
Synthetic Routes and Optimization
Synthesis typically involves:
-
Alkylation : Introduction of the thioether group via S-alkylation.
-
Purification : Extraction with chloroform and drying over Na₂SO₄ .
-
Cyclization : Pyrimidine ring formation using carbonyl reactants under optimized conditions .
Theoretical Insights
-
Frontier Molecular Orbitals (FMOs) :
-
Electrostatic Potential :
Biological Relevance
While not directly reactive, the compound’s structure informs its biological activity (e.g., PARP-1 inhibition). Oxidation or substitution reactions may alter its bioavailability or target binding.
Scientific Research Applications
2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine exerts its effects involves its interaction with various molecular targets. The sulfur and nitrogen atoms in its structure allow it to form hydrogen bonds and coordinate with metal ions, which can influence biological pathways. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Features
The table below compares the substituents, molecular weights, and key structural features of 2-((2-(thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine with analogous compounds:
*Calculated using molecular formula.
Key Observations :
- Aromaticity : The thiophene group in the target compound may enhance π-π stacking interactions in biological targets, a feature absent in alkylthio analogs .
- Complexity : The sulfonylphenyl-piperazine derivative has a higher molecular weight and complexity, likely tailored for specific receptor interactions (e.g., kinase inhibition).
Comparison :
Key Insights :
- Thiazole-pyrimidine hybrids demonstrate that aryl substituents (e.g., trimethoxyphenyl) significantly enhance antiproliferative activity, suggesting that the thiophene group in the target compound could be optimized similarly.
Physicochemical Properties
- IR Spectroscopy : Thiophene-containing compounds (e.g., ) show characteristic NH and C=O stretches (~1710 cm⁻¹). The target compound’s IR may feature NH stretches (from pyrimidine-diamine) and C-S vibrations (~600–700 cm⁻¹).
- Solubility : The thiophene-ethyl group likely reduces water solubility compared to 2-(methylthio)pyrimidine-4,6-diamine but improves it relative to HPDA .
Biological Activity
The compound 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article examines the biological activity of this compound by exploring its mechanisms, relevant case studies, and synthesizing findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a thiophenyl group attached to a pyrimidine ring, which is known for conferring various biological activities.
Antimicrobial Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study demonstrated that similar thiophene-pyrimidine derivatives displayed strong antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 2 μg/mL for some derivatives .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 3 | E. coli |
| Compound B | 2 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it has been shown to inhibit the activity of poly (ADP-ribose) polymerases (PARP), which play a crucial role in DNA repair mechanisms. Inhibition of PARP leads to increased genomic instability and cell death in cancer cells . A recent study reported that derivatives similar to this compound exhibited IC50 values ranging from 0.01 to 0.12 µM against different cancer cell lines, indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 |
| A549 | 0.03 |
| Colo-205 | 0.01 |
| A2780 | 0.12 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been tested for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. Results indicated that certain derivatives exhibited IC50 values lower than 10 µM, suggesting significant anti-inflammatory potential .
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes involved in DNA repair and inflammatory pathways:
- Inhibition of PARP : This leads to impaired DNA repair mechanisms in cancer cells.
- Interference with Bacterial DNA : Similar compounds have shown the ability to intercalate into bacterial DNA, disrupting replication and leading to cell death.
- Lipoxygenase Inhibition : By inhibiting lipoxygenase activity, the compound reduces the production of pro-inflammatory mediators.
Case Studies
- Antibacterial Study : In a comparative study involving several thiophene-pyrimidine derivatives, it was found that one derivative significantly outperformed traditional antibiotics in terms of efficacy against resistant bacterial strains .
- Anticancer Evaluation : A recent investigation into the anticancer properties of thienopyrimidinones revealed that these compounds not only inhibited tumor growth but also induced apoptosis in cancer cells through PARP inhibition .
Q & A
Q. What are the common synthetic routes for preparing 2-((2-(thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine and related thiopyrimidine derivatives?
Thiopyrimidines are typically synthesized via S-alkylation or reductive amination . For example, describes the synthesis of a structurally similar compound, 2-(heptylthio)pyrimidine-4,6-diamine, using S-alkylation. highlights reductive amination with sodium cyanoborohydride under mildly acidic conditions (pH 6) to form thieno[2,3-d]pyrimidine derivatives. Oxidation steps may employ Dess-Martin periodinane (DMP), which showed higher efficiency (91% yield) compared to ceric ammonium nitrate for generating aldehyde intermediates .
Q. How are thiopyrimidine derivatives characterized structurally?
Key techniques include NMR spectroscopy (¹H, ¹³C, HMBC), high-resolution mass spectrometry (HRMS) , and infrared (IR) spectroscopy . For instance, and used these methods to confirm the structure of synthesized thiopyrimidines, ensuring alignment between experimental data and theoretical predictions. X-ray crystallography (e.g., ) is also employed for unambiguous confirmation of molecular geometry .
Q. What biological assays are commonly used to evaluate the pharmacological potential of thiopyrimidine derivatives?
Antimicrobial activity is assessed via broth microdilution assays ( ), while antiproliferative effects are tested against cancer cell lines using MTT or similar viability assays ( ). Dihydrofolate reductase (DHFR) inhibition assays () are relevant for compounds targeting nucleotide biosynthesis pathways .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of thiopyrimidine derivatives?
Density functional theory (DFT) calculations ( ) and correlation-energy functionals ( ) predict electronic properties and reaction pathways. For example, demonstrates that hybrid functionals incorporating exact exchange improve accuracy in thermochemical predictions (e.g., atomization energies with ±2.4 kcal/mol deviation). These methods guide solvent selection, oxidant efficiency, and intermediate stability .
Q. What factors explain contradictory yields in reductive amination reactions for thiopyrimidine synthesis?
notes that electron-deficient anilines (e.g., 2,5-dichloroaniline) fail to form intermediate imines efficiently, reducing yields. Steric hindrance, electronic effects of substituents, and pH sensitivity of reducing agents (e.g., sodium cyanoborohydride) critically influence reaction outcomes. Adjusting pH or switching to alternative reductants (e.g., NaBH₃CN) may resolve such issues .
Q. How do structural modifications of thiopyrimidines affect their biological activity?
Molecular docking ( ) and structure-activity relationship (SAR) studies reveal critical interactions. For example, shows that introducing morpholinoethyl or piperazinyl groups enhances antiproliferative activity by improving target binding (e.g., kinase inhibition). Similarly, thiophene substituents () may increase DHFR affinity through hydrophobic interactions .
Q. What safety protocols are recommended for handling thiopyrimidine derivatives in the laboratory?
While specific data for the target compound is limited, and emphasize general precautions: use fume hoods , wear nitrile gloves , and avoid inhalation/ingestion. Non-hazardous analogs (e.g., 4,6-dihydroxy-2-methylpyrimidine in ) still require standard lab safety practices. Always consult SDS sheets for novel compounds .
Methodological Considerations
- Contradiction Analysis : When experimental yields deviate from computational predictions (e.g., vs. 3), validate assumptions in DFT models (e.g., solvent effects, transition-state barriers) .
- Data Validation : Cross-reference NMR/HRMS results with computational spectra () and crystallographic data () to minimize structural misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
